Methylaluminium dichloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
dichloro(methyl)alumane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3.Al.2ClH/h1H3;;2*1H/q;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTQWZZQKCCBAY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Al](Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3AlCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312386 | |
| Record name | Methylaluminum dichloride | |
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Molecular Weight |
112.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917-65-7 | |
| Record name | Methylaluminum dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aluminum, dichloromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917657 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, dichloromethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Methylaluminum dichloride | |
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| Record name | Methylaluminium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
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Fundamental Aspects of Methylaluminium Dichloride in Contemporary Chemical Research
Significance as a Lewis Acidic Organoaluminium Compound
Methylaluminium dichloride is a potent Lewis acid, a characteristic that underpins its wide utility in organic synthesis and catalysis. chemicalbook.comchemicalbook.com Lewis acids are electron-pair acceptors and play a crucial role in activating substrates and facilitating a diverse range of chemical reactions. The aluminium center in this compound is electron-deficient, readily accepting electron pairs from Lewis bases. This property is exploited in numerous applications, including as a catalyst or promoter in cyclization reactions and Diels-Alder reactions. wikipedia.orggoogle.com
The Lewis acidity of this compound is comparable to other organoaluminium halides and can be modulated by the nature of the alkyl and halide substituents on the aluminium atom. For instance, it is considered a stronger Lewis acid than dimethylaluminium chloride. wikipedia.org This tunability allows for the fine-tuning of its reactivity for specific synthetic purposes. In addition to its role as a Lewis acid, this compound can also act as a proton scavenger. chemicalbook.com
The utility of this compound as a Lewis acid is exemplified in its use to promote cyclization processes. For instance, it is the preferred Lewis acid for the conversion of ψ-GW to β-GW, an important transformation in the fragrance industry. google.com In this context, more than two molar equivalents of this compound are employed to drive the reaction. google.com It can also be used in catalytic amounts in conjunction with another Lewis acid like aluminium chloride. google.com
Coordination Chemistry of this compound Adducts
The Lewis acidic nature of this compound dictates its coordination chemistry, readily forming adducts with a variety of Lewis bases. These adducts are coordination compounds where the aluminium atom acts as the central metal ion, and the Lewis base serves as the ligand. pressbooks.pub The formation of these adducts is a classic example of a Lewis acid-base interaction, where the ligand donates a pair of electrons to the electron-deficient aluminium center. pressbooks.pub
The coordination number of the aluminium atom in these adducts, which is the number of donor atoms bonded to it, can vary. pressbooks.pub For example, in the adduct formed with 2-phosphaindolizine, the aluminium atom is four-coordinate. nih.govbeilstein-journals.org The geometry around the aluminium center in these adducts is typically tetrahedral. wikipedia.org
The study of these adducts is crucial for understanding the mechanism of reactions catalyzed by this compound. Spectroscopic techniques such as NMR are instrumental in characterizing these adducts. For instance, 27Al NMR spectroscopy is used to determine the coordination environment of the aluminium atom, with chemical shifts in the range of δ 62.3 to 100.9 ppm indicating a four-coordinate aluminium species. nih.govbeilstein-journals.org Similarly, 31P NMR is employed to study adducts formed with phosphorus-containing ligands. nih.govbeilstein-journals.org
The formation and stability of these adducts can be influenced by several factors, including the nature of the ligand and the solvent. The study of the thermodynamics of adduct formation provides valuable insights into the strength of the Lewis acid-base interaction. researchgate.net
Table 1: Spectroscopic Data for a this compound Adduct This table presents representative NMR spectroscopic data for a cycloadduct formed from a Diels-Alder reaction involving a 2-phosphaindolizine complex with this compound. The data highlights the characteristic chemical shifts and coupling constants used to elucidate the structure of the adduct.
| Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| ³¹P | -9.4 to -14.3 | |
| ²⁷Al | 62.3 to 100.9 | |
| ¹³C (C1) | 132.7 | ¹JPC = 36.0 |
| ¹³C (C3) | 54.5 | ¹JPC = 31.7 |
| ¹³C (C9) | 33.6 | ¹JPC = 44.5 |
Data sourced from references nih.govbeilstein-journals.org.
Theoretical and Computational Insights into Reactivity and Structure
Theoretical and computational studies have provided profound insights into the structure and reactivity of this compound and its adducts. acs.org Density Functional Theory (DFT) calculations are a powerful tool for investigating reaction mechanisms and predicting the energetics of different reaction pathways. nih.govbeilstein-journals.org
Computational studies have been employed to understand the reaction of this compound with various substrates. For example, ab initio studies on the reaction of monomeric and dimeric this compound with a silica (B1680970) silanol (B1196071) model have shown that the reaction with the monomer is energetically favored. acs.org This is attributed to the energy cost associated with cleaving a bridged Al-Cl bond in the dimer upon adsorption. acs.org
Furthermore, theoretical calculations have been instrumental in elucidating the role of this compound in catalysis. In the context of Diels-Alder reactions, DFT calculations have shown that the coordination of this compound to a dienophile can significantly lower the activation energy of the reaction. nih.govbeilstein-journals.org For instance, the activation barrier for the reaction of a 2-phosphaindolizine with 1,3-butadiene (B125203) was lowered by 6 kcal/mol upon coordination to this compound. nih.govbeilstein-journals.org
These computational models also help in understanding the stereochemical outcome of reactions. By calculating the energies of different transition states, it is possible to predict which diastereomer will be formed preferentially. nih.govbeilstein-journals.org The combination of experimental and theoretical approaches provides a comprehensive understanding of the chemical behavior of this compound.
Synthetic Methodologies and Preparative Research of Methylaluminium Dichloride
Laboratory-Scale Synthesis Protocols for High-Purity Methylaluminium Dichloride
High-purity this compound can be synthesized in the laboratory through several established protocols. One common method involves the reaction of trimethylaluminium with aluminium trichloride (B1173362). wikipedia.org This redistribution reaction allows for the controlled formation of this compound.
Another laboratory-scale approach involves the direct reaction of aluminium metal with methyl chloride. This process often requires activation of the aluminium surface and is typically carried out in a suitable solvent under an inert atmosphere to prevent the formation of undesirable byproducts. google.com The reaction of aluminium powder with chloromethane (B1201357) can produce methyl aluminium chloride, which can then be further reacted. google.com
A detailed laboratory procedure involves heating a mixture of aluminium powder and aluminium trichloride in an atmosphere of methyl chloride. google.com An initiator, such as a small amount of an alkylaluminium sesquihalide like methylaluminium sesquiiodide (MASI) or ethylaluminium sesquibromide (EASB), is often used to start the reaction. google.com The temperature is carefully controlled to maintain a steady reaction rate. Once the absorption of methyl chloride ceases, the crude product can be purified by distillation. google.com
Novel Preparative Routes for this compound
Recent research has focused on developing novel and more efficient synthetic routes for this compound. One innovative approach involves a process starting from a material with the formula R₃Al₂X₃, where R is a C₁-C₄ alkyl group and X is bromine or iodine. google.comwipo.int This compound is reacted with either metallic aluminium or a mixture of metallic aluminium and aluminium trichloride in a methyl chloride atmosphere. google.comwipo.int If metallic aluminium is used alone, aluminium trichloride is added subsequently to the reaction mixture, which is then heated to produce a crude reaction product containing this compound. google.comwipo.int This crude product is often suitable for direct use in subsequent organic syntheses. google.comwipo.int
Researchers have also explored the synthesis of related compounds that can serve as precursors or have modified reactivity. For instance, the in situ reduction of chloromethylaluminium species supported by an NCN chelating amidinato ligand in the presence of various acetylenes has been reported. rsc.org This method leads to the formation of dinuclear ethylene-bridged methylaluminium amidinates. rsc.org
Influence of Reactant Stoichiometry and Reaction Conditions on Product Composition
The stoichiometry of the reactants and the reaction conditions play a crucial role in determining the composition of the final product in the synthesis of this compound. The ratio of the aluminium-containing material to the alkylating agent and the temperature profile are key parameters that must be carefully controlled.
In the synthesis involving an R₃Al₂X₃ type initiator, the weight ratio of metallic aluminium to aluminium trichloride is a critical factor, with a preferred range of 2:1 to 3:1. google.com The reaction temperature is gradually increased to maintain a constant rate of methyl chloride absorption, typically from around 45°C to 120°C. google.com The reaction is considered complete when gas absorption stops. google.com The final composition of the product mixture can be influenced by these parameters, potentially leading to the formation of other methylaluminium chlorides, such as dimethylaluminium chloride, if the stoichiometry is not optimal.
The general principles of stoichiometry, which relate the quantities of reactants and products in a balanced chemical equation, are fundamental to controlling the outcome of these syntheses. pressbooks.publumenlearning.comwordpress.com Careful calculation of molar ratios is necessary to ensure the desired product is formed with high yield and purity. lumenlearning.com
Regioselective Synthesis of this compound Precursors and Derivatives
The concept of regioselectivity is important in the synthesis of precursors and derivatives of this compound, particularly when functionalized molecules are involved. While direct regioselective synthesis of this compound itself is not a primary focus due to its simple structure, the synthesis of its precursors and the reactions in which it participates often require precise regiochemical control.
For example, in the synthesis of complex molecules, organoaluminium reagents like this compound can be used to achieve regioselective reactions. Ethylaluminium dichloride, a related compound, has been used as a Lewis acid for the regioselective reductive cleavage of benzylidene acetals. thieme-connect.de
The synthesis of precursors for organoaluminium reagents can also involve regioselective steps. The preparation of 4-aminoquinazoline derivatives, for instance, relies on the regioselective nucleophilic aromatic substitution of 2,4-dichloroquinazoline (B46505) precursors. mdpi.com While not directly involving this compound, this illustrates the importance of regiocontrol in preparing starting materials that might be used in conjunction with organoaluminium reagents.
Elucidation of Coordination Structures and Intermolecular Interactions
Complexation Behavior with Diverse Ligand Systems
As a strong Lewis acid, methylaluminium dichloride readily forms complexes with a wide array of Lewis bases. The coordination chemistry is dominated by the formation of adducts with neutral donor ligands, typically those containing nitrogen or oxygen atoms. researchgate.netmdpi.comnih.govresearchgate.net
N-Donor Ligands: MeAlCl₂ reacts with various nitrogen-containing ligands, such as amines, pyridines, and Schiff bases, to form stable coordination compounds. researchgate.netuj.ac.za These reactions typically result in the formation of 1:1 adducts where the nitrogen atom donates its lone pair of electrons to the electron-deficient aluminum center. For instance, complexes with multidentate ligands featuring N-donor sites, like bis(phosphinimine)pyrrole, have been synthesized and characterized, showcasing the versatility of MeAlCl₂ in forming complexes with intricate ligand frameworks. uleth.ca
O-Donor Ligands: Oxygen-containing ligands, particularly ethers like tetrahydrofuran (B95107) (THF) and diethyl ether, are commonly used as solvents in reactions involving organoaluminium compounds and are known to form stable adducts. The oxygen atom coordinates to the aluminum center, satisfying its Lewis acidity and often influencing the reactivity and aggregation state of the organoaluminium species in solution.
Transition Metal Complexes: this compound also forms complexes with transition metal compounds, often acting as a co-catalyst in polymerization reactions. acs.orgmdpi.com For example, it reacts with titanocene (B72419) dichloride (Cp₂TiCl₂) to form bimetallic species. acs.org In these complexes, chloride ligands can bridge the aluminum and transition metal centers, creating a heterobimetallic structure that is crucial for catalytic activity in processes like ethylene (B1197577) polymerization. mdpi.com The interaction involves the transfer of ligands, such as a methyl group from aluminum to the transition metal and a chloride from the transition metal to aluminum, a process that has been observed in the formation of pincer complexes. nih.gov
Investigation of Dimeric and Oligomeric Species of this compound and its Derivatives
In the absence of coordinating solvents or strong Lewis bases, this compound, like many other organoaluminium compounds, exists predominantly as a dimer. wikipedia.orgswcp.com This self-association is a key structural feature driven by the desire of the aluminum atom to achieve a higher coordination number and satisfy its electron deficiency.
The dimeric structure, denoted as [MeAlCl₂]₂, features a central four-membered ring composed of two aluminum atoms and two bridging chloride ligands (Al-Cl-Al-Cl). swcp.commdpi.com In this arrangement, each aluminum atom is coordinated to one terminal methyl group, one terminal chloride, and two bridging chlorides. This results in a distorted tetrahedral geometry around each aluminum center. The bridging chloride ligands are a common feature in the structural chemistry of electron-deficient metal halides and organometallics. wikipedia.org
In solution, a dynamic equilibrium can exist between the monomeric and dimeric forms. ethz.ch The position of this equilibrium is highly dependent on factors such as the concentration, the nature of the solvent, and the temperature. In coordinating solvents, the monomeric form can be stabilized through the formation of a solvent-adduct, which competes with the dimerization process. The monomer-dimer equilibrium of similar organoaluminum compounds, such as triethylaluminum, has been studied to understand the thermodynamics of the dissociation process. epa.gov
| Species | Formula | Key Structural Feature | Coordination at Al |
| Monomer | MeAlCl₂ | Trigonal planar (hypothetical) | 3 |
| Dimer | [MeAlCl₂]₂ | Four-membered Al₂(μ-Cl)₂ ring | 4 (Tetrahedral) |
| Ether Adduct | MeAlCl₂(OEt₂) | Coordinated ether molecule | 4 (Tetrahedral) |
Structural Characterization of this compound Coordination Compounds
The precise determination of the molecular structures of this compound and its complexes is accomplished primarily through single-crystal X-ray diffraction and nuclear magnetic resonance (NMR) spectroscopy. nih.govweizmann.ac.ilmdpi.commdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of these compounds in solution. sciforum.netimist.mamdpi.comnih.gov
¹H and ¹³C NMR: These spectra provide information about the organic ligands attached to the aluminum center. The chemical shifts and coupling patterns can confirm the coordination of the ligand and provide insights into the symmetry of the complex in solution. uj.ac.za
²⁷Al NMR: As aluminum is a quadrupolar nucleus, ²⁷Al NMR is particularly sensitive to the electronic environment and coordination number of the aluminum atom. The chemical shift and the line width of the ²⁷Al NMR signal are diagnostic of the geometry around the aluminum center. For instance, four-coordinate tetrahedral aluminum species typically exhibit relatively sharp signals in a characteristic chemical shift range, distinguishing them from five- or six-coordinate species. sciforum.net
Dynamic NMR studies can also be employed to investigate exchange processes, such as the monomer-dimer equilibrium or ligand exchange reactions in solution. ethz.chrsc.org
Below is a table summarizing typical structural data for a related dimeric organoaluminum compound.
| Parameter | Description | Typical Value (Å or °) |
| Al-C (terminal) | Bond length between aluminum and the terminal methyl carbon | ~1.95 Å |
| Al-Cl (terminal) | Bond length between aluminum and a non-bridging chlorine | ~2.10 Å |
| Al-Cl (bridging) | Bond length between aluminum and a bridging chlorine | ~2.30 Å |
| Al···Al | Distance between the two aluminum atoms in the dimer | ~2.80 Å |
| Cl-Al-Cl (bridge) | Angle within the central four-membered ring | ~87° |
| Al-Cl-Al (bridge) | Angle within the central four-membered ring | ~93° |
Analysis of Intermolecular Interactions and Aggregation Phenomena
The aggregation of this compound complexes in the solid state is governed by a combination of weak intermolecular forces. nih.gov These forces dictate the crystal packing and the formation of higher-order supramolecular structures. ucl.ac.uk While the primary structure is defined by strong covalent and coordinate bonds, the extended structure is influenced by van der Waals forces, dipole-dipole interactions, and, in some cases, hydrogen bonding. fiveable.memdpi.com
In the absence of strong, specific interactions like hydrogen bonds, the crystal packing of these compounds is often driven by the principle of close packing, where molecules arrange themselves to maximize van der Waals interactions and minimize empty space. ucl.ac.uk For complexes containing aromatic ligands, π-π stacking can be an additional, significant intermolecular interaction that influences the crystal structure.
The interplay of these weak forces can lead to the formation of well-ordered three-dimensional lattices. nih.gov The analysis of crystal packing reveals how individual molecules, whether monomeric adducts or dimeric units, assemble. This self-assembly process is fundamental to crystal growth and can result in different polymorphic forms, where the same compound crystallizes in different arrangements due to subtle differences in crystallization conditions. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to analyze and quantify these non-covalent interactions, providing insight into the energetic stability of the observed crystal packing. mdpi.com
Mechanistic Studies of Methylaluminium Dichloride Involved Reactions
Reaction Pathways in Alcoholysis and Alkoxyaluminium Formation
The reaction of methylaluminium dichloride with alcohols, known as alcoholysis, leads to the formation of alkoxyaluminium dichlorides and methane (B114726). The generally accepted reaction pathway involves the nucleophilic attack of the alcohol's oxygen atom on the electron-deficient aluminium center of the this compound.
CH₃AlCl₂ + ROH → ROAlCl₂ + CH₄
This reaction is typically fast and exothermic. The resulting alkoxyaluminium compounds can exist as monomers or associate to form dimers or higher oligomers, depending on the steric bulk of the alkyl group from the alcohol and the solvent used. While detailed mechanistic studies specifically on the alcoholysis of this compound are not extensively reported, the pathway is inferred from the well-established reactivity of organoaluminium compounds with protic reagents.
Mechanisms of Surface Reactions with Inorganic Substrates (e.g., Silica)
The interaction of this compound with inorganic surfaces, particularly silica (B1680970) (SiO₂), is of significant interest for applications in catalysis and materials science. Studies involving the reaction of similar ethylaluminum dichloride with silica gel provide significant insight into the mechanism. The reaction primarily proceeds through the cleavage of the Al-C bond rather than the Al-Cl bond. nih.gov
When this compound reacts with the surface silanol (B1196071) groups (Si-OH) of silica, it forms a singly bonded surface species, Si-O-AlCl₂. nih.gov The reaction can be depicted as:
≡Si-OH + CH₃AlCl₂ → ≡Si-O-AlCl₂ + CH₄
Experimental evidence from infrared spectroscopy and elemental analysis of related systems suggests that monomeric surface species are the primary products of this surface modification. nih.gov Computational studies indicate that while the reaction can proceed with both monomeric and dimeric forms of this compound, the reaction with the monomer is energetically favored. nih.gov The primary energy cost for the dimer's reaction is the cleavage of a bridged Al-Cl bond upon adsorption to the surface, which is not a factor for the monomer. nih.gov
The reaction of trimethylaluminum (B3029685) with silica has also been studied, revealing the formation of various methyl species, including Al(CH₃)n (with Si-O-Al linkages) and Si-O-CH₃. nih.gov This suggests that the reaction of this compound with silica is a complex process that can lead to a variety of surface-bound species.
Investigation of Bond Activation and Cleavage Processes
The reactivity of this compound is fundamentally governed by the activation and cleavage of its constituent chemical bonds, primarily the Al-C and Al-Cl bonds. In its reactions with protic reagents like alcohols or surface silanols, the cleavage of the Al-C bond is the predominant pathway. nih.gov
In the context of catalysis, this compound can act as a Lewis acid, activating other molecules. For instance, in intramolecular Diels-Alder reactions, it coordinates to a basic site in the reactant, such as a carbonyl group, which accelerates the reaction. scholaris.ca The bond activation in this case involves the formation of a coordinate bond between the aluminium center and the reactant, which polarizes the reactant and lowers the activation energy of the subsequent cyclization.
Kinetic and Thermodynamic Analysis of Reaction Mechanisms
Kinetic and thermodynamic data provide quantitative insights into the mechanisms of reactions involving this compound. For the reaction of ethylaluminum dichloride with a model silica surface, computational analysis has yielded specific energetic parameters. The activation energy for Al-Cl bond cleavage was calculated to be 23.1 kJ/mol, while that for Al-C bond cleavage was 31.1 kJ/mol. nih.gov Despite the slightly higher kinetic barrier for Al-C cleavage, this pathway is overwhelmingly favored thermodynamically, with a free energy difference of 135 kJ/mol in its favor. nih.gov This large thermodynamic driving force ensures the selective cleavage of the Al-C bond.
The table below summarizes the calculated kinetic and thermodynamic data for the competing reaction pathways of ethylaluminum dichloride with a silica silanol group. nih.gov
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Overall Free Energy Change (ΔG) (kJ/mol) |
| Al-C Bond Cleavage | 31.1 | Thermodynamically favored by 135 kJ/mol |
| Al-Cl Bond Cleavage | 23.1 | Thermodynamically disfavored |
In its role as a catalyst, the concentration of this compound can significantly affect reaction outcomes. In a study of an intramolecular Diels-Alder reaction, using a catalytic amount (0.1 equivalents) of MADC led to a much higher yield of the adduct compared to using a stoichiometric amount (1.1 equivalents). scholaris.ca This is attributed to a shift in the reaction equilibrium. With a catalytic amount, the Lewis acid preferentially complexes with the more basic starting material, and the decomplexation of the product is faster than the reverse reaction, thus driving the equilibrium towards the product. scholaris.ca
Computational Modeling of Reaction Intermediates and Transition States
Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of reactions involving organoaluminium compounds like this compound. These methods allow for the characterization of transient species such as reaction intermediates and transition states that are often difficult to observe experimentally.
Ab initio computational studies have been employed to model the reaction of both monomeric and dimeric this compound with a cluster model of a silica surface (Si₄O₆(OH)₄). nih.gov These calculations have provided the potential energy surfaces for the competing pathways of Al-C and Al-Cl bond cleavage, confirming the thermodynamic preference for the former. The modeling also revealed the structural details of the transition states, showing, for instance, the elongation of the respective bond being cleaved.
DFT calculations are also used to investigate the structures and energies of organoaluminium compounds and their complexes. For example, studies on related dimethylaluminum azide (B81097) clusters have determined their stable structures, binding energies, and vibrational frequencies. Such computational approaches provide a deeper understanding of the bonding and energetics that govern the reactivity of these compounds.
Catalytic Research Applications in Polymerization Chemistry
Methylaluminium Dichloride as a Co-catalyst in Olefin Polymerization
The activation of typically stable and inactive metallocene and post-metallocene pre-catalysts is a critical first step in initiating olefin polymerization. These pre-catalysts are often dichloride complexes, such as bis(cyclopentadienyl)zirconium dichloride (Cp₂ZrCl₂). researchgate.netmdpi.com this compound, like other organoaluminum compounds, facilitates a two-step activation process. researchgate.net
First, an alkylation step occurs where a methyl group from the organoaluminum compound replaces one or both chloride ligands on the transition metal center. researchgate.net Subsequently, MeAlCl₂ functions as a Lewis acid to abstract a ligand (either a chloride or the newly added methyl group) from the transition metal center. researchgate.netresearchgate.net This abstraction generates a coordinatively unsaturated, cationic transition metal complex, which is the catalytically active species for polymerization. researchgate.netd-nb.infogoogle.com The resulting counter-anion, derived from the organoaluminum compound, is weakly coordinating, allowing the olefin monomer to access the active site.
The formation of a stable, active catalytic species is paramount for an efficient polymerization process. This compound plays a direct role in generating the cationic metal-alkyl species that actively polymerizes olefins. researchgate.net The abstraction of a chloride or methyl group from the alkylated pre-catalyst by MeAlCl₂ results in the formation of an ion pair. researchgate.net
This ion pair consists of the cationic transition metal center (the active catalyst) and a complex anion, for example, [MeAlCl₃]⁻. The bulky and weakly coordinating nature of this anion is crucial. It stabilizes the highly reactive cationic active site by preventing it from decomposing through various side reactions, yet it is labile enough to not interfere with the coordination and insertion of incoming olefin monomers. This balance ensures the sustained activity of the catalyst throughout the polymerization process.
The choice and concentration of the co-catalyst, such as this compound, can significantly impact the polymerization reaction's performance and the final polymer's properties. The activity of the catalyst system, often measured in terms of polymer yield per unit of catalyst per time, is highly dependent on the efficiency of the activation process and the stability of the active species, both of which are influenced by MeAlCl₂.
Furthermore, MeAlCl₂ can affect the selectivity of the polymerization. This includes:
Molecular Weight : The presence and concentration of aluminum alkyls can influence chain transfer reactions, which control the molecular weight of the polymer. hhu.deresearchgate.net
Molecular Weight Distribution (MWD) : The nature of the active sites, influenced by the co-catalyst, can determine whether the resulting polymer has a narrow or broad MWD.
Stereoselectivity : In the polymerization of alpha-olefins like propylene (B89431), the co-catalyst can influence the stereochemical structure of the polymer (e.g., isotactic, syndiotactic, or atactic), which in turn dictates its physical properties. researchgate.netnih.gov
Table 1: Effect of Co-catalyst Composition on Ethylene (B1197577) Polymerization with ansa-Zirconocene Catalysts This table is interactive. You can sort and filter the data.
| Catalyst | Co-catalyst System | Activity (10⁶ g PE/mol_Mt·h) | Polymer Molecular Weight (Mw) | MWD (Mw/Mn) |
|---|---|---|---|---|
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | Borate / TIBA | 3.17 - 5.06 | High | Monomodal |
| rac-Me₂Si(2-Me-4-Ph-Ind)₂ZrCl₂ | Borate / TEA/TIBA mix | Variable | Lower | Bimodal |
| rac-Et(Ind)₂ZrCl₂ | Borate / TIBA | 3.17 - 5.06 | High | N/A |
| rac-Et(Ind)₂ZrCl₂ | Borate / TEA (>50%) | >5.06 | Lower | N/A |
| Cp₂ZrCl₂ | MAO | Variable | High | Narrow |
| Cp₂ZrCl₂ | MAO / TMA | Decreased at high TMA | Lower | Narrow |
Data compiled from research on various metallocene systems to illustrate general trends. hhu.denih.gov TIBA (triisobutylaluminium), TEA (triethylaluminium), TMA (trimethylaluminum), MAO (methylaluminoxane).
Catalyst deactivation is a significant issue in industrial polymerization processes, leading to reduced efficiency and productivity. Deactivation of metallocene and post-metallocene catalysts can occur through several mechanisms. researchgate.netscispace.com These include:
Chemical Poisoning : Impurities in the monomer feed or solvent can react with the active catalytic species, rendering it inactive.
Fouling : The deposition of polymer or byproducts on the catalyst surface can block access to the active sites. scispace.com
Thermal Degradation : At elevated temperatures, the catalyst complex can undergo irreversible decomposition.
Over-reduction : The organoaluminum co-catalyst can sometimes reduce the transition metal to a lower, inactive oxidation state. researchgate.net
Research into these deactivation pathways is crucial for developing more robust catalysts. While MeAlCl₂ is essential for activation, its interaction with the active center over time can also contribute to deactivation pathways. Studies focus on understanding the kinetics and mechanisms of these decay processes to devise strategies for mitigation. Reactivation might involve the addition of specific reagents to regenerate the active sites, but preventing deactivation by controlling reaction conditions and purity is often the more effective approach. researchgate.net
Applications in Ring-Opening Polymerization (ROP)
Beyond olefin polymerization, this compound and related aluminum compounds are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polyesters. acs.orgnih.gov In this context, MeAlCl₂ typically functions as a Lewis acid initiator.
The mechanism involves the coordination of the aluminum center to the carbonyl oxygen of the cyclic ester monomer. This coordination polarizes the carbonyl group, making the acyl-oxygen bond more susceptible to nucleophilic attack. nih.gov The polymerization can then proceed via a coordination-insertion mechanism, often initiated by an alcohol, which adds to the activated monomer to start the growing polymer chain. The choice of aluminum catalyst and its ligands can influence the stereoselectivity of the polymerization, particularly for chiral monomers like lactide, leading to polylactides with different microstructures (isotactic, heterotactic, etc.). nih.gov
Catalytic Chain Transfer Polymerization Facilitation
Catalytic chain transfer polymerization (CCTP) is a powerful technique for controlling the molecular weight of polymers produced via coordination polymerization. This compound, like other aluminum alkyls, can act as a highly efficient chain transfer agent (CTA). univ-lille.fr
In this process, a growing polymer chain attached to the transition metal active center is transferred to the aluminum center of the CTA. rsc.orgresearchgate.net This reaction terminates the growth of that particular polymer chain and simultaneously generates a new metal-alkyl species (or reactivates the original metal center) that can initiate the growth of a new chain. mdpi.com The key features of this process are:
It is a catalytic process, meaning a small amount of CTA can produce a large number of polymer chains, resulting in a significant reduction in molecular weight.
The transfer is often rapid and reversible.
It provides an effective method for producing low-molecular-weight polymers and macromonomers with specific end-groups, which are valuable as waxes, additives, or building blocks for other polymers.
Heterogeneous and Homogeneous Catalytic Systems Utilizing this compound
This compound (MeAlCl₂) is a significant organoaluminium compound that functions as a cocatalyst or activator in Ziegler-Natta polymerization systems. Its role is crucial in both heterogeneous and homogeneous catalysis for the production of polyolefins like polyethylene. The distinction between these two catalytic modes lies in the phase of the catalyst relative to the reactants; heterogeneous catalysts exist in a different phase (typically solid catalyst in a liquid or gas phase monomer), while homogeneous catalysts are soluble in the reaction medium.
In these catalytic systems, the primary transition metal catalyst, such as titanium tetrachloride (TiCl₄) or metallocenes like bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), requires activation by an organoaluminium compound. This compound performs this role by alkylating the transition metal center and forming the active cationic species necessary for initiating polymer chain growth. The Cossee-Arlman mechanism is widely accepted to describe this process, wherein the olefin monomer coordinates to a vacant site on the titanium atom, followed by insertion into the titanium-carbon bond, thus extending the polymer chain. hhu.de
Homogeneous Catalytic Systems
In homogeneous systems, all components of the catalyst are dissolved in a hydrocarbon solvent. A classic example involves the combination of a soluble metallocene precursor, such as bis(cyclopentadienyl)titanium dichloride (Cp₂TiCl₂), with an organoaluminium cocatalyst like this compound.
Early research demonstrated the formation of soluble catalytic complexes between Cp₂TiCl₂ and alkylaluminium chlorides for ethylene polymerization. The interaction leads to the formation of a catalytically active species through the alkylation of the titanium center by the methyl group from MeAlCl₂. This process generates a titanium-alkyl bond, which is the initiation site for polymerization. However, the activity of such systems can be relatively low. This is because chloro-containing organoaluminium compounds like MeAlCl₂ can also lead to the over-reduction of the active Ti(IV) center to inactive lower oxidation states, which curtails polymerization activity.
Table 1: Representative Performance of a Homogeneous Cp₂TiCl₂/Alkylaluminium Dichloride System for Ethylene Polymerization (Data presented is for the analogous Et₂AlCl system to illustrate typical performance)
| Catalyst System Component | Al/Ti Molar Ratio | Polymerization Temperature (°C) | Activity (kg PE / mol Ti·h) | Molecular Weight (Mw) | PDI (Mw/Mn) |
| Cp₂TiCl₂ / Et₂AlCl | 10 | 25 | Low | Moderate | > 3.0 |
| Cp₂TiCl₂ / Et₂AlCl | 20 | 25 | Moderate | Moderate | > 3.0 |
Heterogeneous Catalytic Systems
For industrial-scale production, particularly in slurry and gas-phase processes, heterogeneous catalysts are preferred. These systems typically involve a transition metal compound, like TiCl₄, supported on a high-surface-area solid, most commonly magnesium chloride (MgCl₂). ugm.ac.idresearchgate.net The support material plays a critical role in stabilizing the active titanium centers and influencing the morphology of the resulting polymer particles.
In these systems, this compound acts as a cocatalyst, reacting with the supported titanium species to generate the active polymerization sites. The mechanism involves the alkylation of TiCl₄ on the MgCl₂ surface. The presence of chloride ligands on the aluminum cocatalyst, as in MeAlCl₂, can influence the electronic environment of the titanium active centers, thereby affecting catalyst activity and the properties of the produced polymer, such as molecular weight distribution.
Research on supported Ziegler-Natta catalysts often involves comparing the efficacy of different organoaluminium activators. Studies on systems utilizing diethylaluminium chloride (DEAC), a compound chemically similar to MeAlCl₂, demonstrate the typical performance characteristics of chloro-containing cocatalysts in heterogeneous ethylene polymerization. These compounds are known to influence the formation and stability of active sites.
Table 2: Research Findings for Ethylene Polymerization using a Heterogeneous TiCl₄/MgCl₂ Catalyst with Diethylaluminium Chloride (DEAC) as a Representative Cocatalyst (Data is for the analogous DEAC system, illustrating the effect of cocatalyst choice on performance)
| Cocatalyst | Al/Ti Molar Ratio | Activity (kg PE / mol Ti·h) | Molecular Weight (Mw) ( g/mol ) | PDI (Mw/Mn) |
| Triethylaluminium (TEA) | 300 | 1850 | 210,000 | 5.8 |
| Diethylaluminium Chloride (DEAC) | 300 | 1200 | 195,000 | 6.2 |
| Tri-n-hexyl aluminum (TnHA) | 300 | 2200 | 240,000 | 5.5 |
This interactive table compares the performance of different cocatalysts. As a representative for MeAlCl₂, the DEAC data shows that while effective, chloro-containing cocatalysts can sometimes result in lower activity compared to trialkylaluminium compounds like TEA or TnHA under similar conditions. The broad PDI is characteristic of multi-site heterogeneous Ziegler-Natta catalysts. bohrium.com
The choice of cocatalyst is a key parameter for controlling both the polymerization reaction rate and the final polymer properties. This compound, by influencing the nature and distribution of active sites, serves as a vital component in the design of both homogeneous and heterogeneous catalyst systems for olefin polymerization.
Advanced Research in Organic Synthesis Catalyzed by Methylaluminium Dichloride
Lewis Acid Catalysis in Diels-Alder Cycloadditions
The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, is significantly accelerated by Lewis acids. ru.nlwikipedia.org Methylaluminium dichloride, like other aluminium chlorides, serves as an effective catalyst by coordinating to the dienophile, which lowers its Lowest Unoccupied Molecular Orbital (LUMO) energy. nih.gov This coordination enhances the dienophile's electrophilicity, making it more reactive towards the diene. The result is often an increase in reaction rate, regioselectivity, and a strong preference for the endo stereoisomer. ias.ac.inyoutube.com
Intramolecular Diels-Alder Reactions of Furan (B31954) Dienes (IMDAF)
This compound has proven particularly effective in mediating the Intramolecular Diels-Alder reaction of furan dienes (IMDAF). researchgate.net This reaction is often challenging due to the aromatic stability of the furan ring, which makes it a less reactive diene. youtube.com The use of this compound helps to overcome this by shifting the reaction equilibrium towards the desired oxatricyclo adducts. researchgate.net For instance, treating furan dienes, where a four-carbon side arm connects the diene to the dienophile, with 1.1 equivalents of this compound at -78 °C for 2–8 hours can produce the cycloadducts in good to excellent yields. researchgate.net The Lewis acid facilitates the cyclization of various substituted furans, leading to complex polycyclic structures. researchgate.netscholaris.ca
Diastereoselective and Enantioselective Control in Cycloadditions
A key advantage of using Lewis acids like this compound in Diels-Alder reactions is the ability to control stereochemistry. wikipedia.org In the IMDAF reaction, the catalyst can significantly influence the diastereoselectivity. For example, a furan diene that previously only yielded oxatricyclo adducts under high pressure (12 kbar) with a 1:1 endo:exo ratio, provided the adducts in 91% yield with a greatly improved endo:exo ratio of 91:9 when catalyzed by 10 mol% of this compound. scholaris.ca This demonstrates the catalyst's ability to direct the stereochemical pathway of the cyclization.
Furthermore, chiral variants of aluminium-based Lewis acids can be employed to achieve enantioselective transformations. By incorporating a chiral ligand, such as (−)-menthol, into the Lewis acid structure to form (−)-menthoxyaluminium dichloride, it is possible to induce asymmetry in the Diels-Alder reaction, leading to the preferential formation of one enantiomer. beilstein-journals.org This approach has been successfully applied in the asymmetric catalytic Diels-Alder reaction of methacrolein (B123484) with cyclopentadiene, achieving a 66% enantiomeric excess (ee). beilstein-journals.org The chiral auxiliary on the Lewis acid effectively blocks one face of the dienophile, directing the diene to attack from the less sterically hindered face. beilstein-journals.org
Efficiency of Catalytic vs. Stoichiometric Reagent Use
While stoichiometric amounts of Lewis acids are often employed to drive Diels-Alder reactions to completion, research has shown that catalytic quantities of this compound can be not only effective but, in some cases, superior. researchgate.netscholaris.ca In studies on the IMDAF reaction, it was surprisingly observed that using 10 mol% (0.1 equivalents) of this compound at -65°C resulted in a significantly higher yield of the desired adduct compared to using 1.1 equivalents under the same conditions. scholaris.ca
For example, with a specific furan substrate, the ratio of starting material to adduct after two hours was 72:28 when 1.1 equivalents of the Lewis acid were used. scholaris.ca In contrast, using only 0.1 equivalents shifted the ratio dramatically to 11:89 in favor of the product. scholaris.ca This enhanced efficiency with catalytic amounts is hypothesized to be due to a shift in the reaction equilibrium. With a stoichiometric amount, the Lewis acid complexes with both the starting material's enone and the product's saturated ketone. scholaris.ca In the catalytic scenario, the Lewis acid preferentially coordinates with the more basic starting material, and the decomplexation from the product is faster than the reverse Diels-Alder reaction, thus pushing the equilibrium toward the final adduct. scholaris.ca
| Equivalents of MeAlCl₂ | Reaction Time | Temperature | Ratio of Starting Material : Adduct | Yield of Adduct 2a |
|---|---|---|---|---|
| 1.1 | 5 min | -65°C | 61 : 39 | 39% |
| 0.1 | 5 min | -65°C | 86 : 14 | 14% |
| 1.1 | 2 h | -65°C | 72 : 28 | 28% |
| 0.1 | 2 h | -65°C | 11 : 89 | 89% |
Lewis Acid Promoted Carbonyl Addition Reactions
The addition of nucleophiles to carbonyl groups is a fundamental bond-forming reaction in organic chemistry. Lewis acids, including this compound, play a crucial role by activating the carbonyl group. libretexts.org By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.orgresearchgate.net This activation is essential for reactions involving less reactive nucleophiles or carbonyl compounds. nih.gov
Chelation Control in Stereoselective Additions (e.g., Aldol (B89426) Reactions)
This compound exhibits exceptional chelating ability, which is a powerful tool for controlling stereochemistry in carbonyl addition reactions, such as the Mukaiyama aldol reaction. acs.orgsemanticscholar.org In reactions involving substrates with a nearby heteroatom (like an oxygen or nitrogen), this compound can form a bidentate complex, creating a rigid, cyclic transition state. acs.orgmsu.edu This chelation control dictates the facial selectivity of the nucleophilic attack, leading to high diastereoselectivity. msu.edu
A systematic study of Lewis acid-promoted aldol reactions of chiral β-hydroxy aldehydes with enolsilanes highlighted the effectiveness of this compound. acs.org For aldehydes where the α- and β-substituents create a reinforcing facial bias (the syn diastereomer), aldol reactions proceed with uniformly excellent diastereofacial selectivity. acs.orgsemanticscholar.org This high degree of stereocontrol is attributed to the formation of a stable six-membered chelated intermediate. msu.edu Conversely, for anti aldehydes with opposing stereocontrol elements, the selectivity is variable and less predictable. acs.orgsemanticscholar.org
| Aldehyde Diastereomer | Stereocenter Relationship | Lewis Acid | Observed Diastereofacial Selectivity |
|---|---|---|---|
| syn | Reinforcing | MeAlCl₂ | Excellent |
| anti | Opposing | MeAlCl₂ | Variable / Unpredictable |
Role in Other Electrophilic Organic Transformations
The utility of this compound and related Lewis acids extends to other electrophilic organic transformations, most notably electrophilic aromatic substitution. In reactions like the Friedel-Crafts alkylation and acylation, a Lewis acid is essential to generate a potent electrophile. masterorganicchemistry.comchemguide.co.uk For instance, in the alkylation of benzene (B151609) with an alkyl halide, the Lewis acid (commonly AlCl₃) abstracts the halide to generate a carbocation or a highly polarized complex. chemguide.co.ukdocbrown.info This powerful electrophile is then attacked by the electron-rich aromatic ring. docbrown.infomasterorganicchemistry.com The reaction concludes with the deprotonation of the intermediate, restoring aromaticity and regenerating the catalyst. docbrown.infomasterorganicchemistry.com Given its strong Lewis acidic character, this compound can function similarly in these transformations, activating electrophiles to promote substitution on aromatic systems.
Computational and Theoretical Chemical Investigations of Methylaluminium Dichloride Systems
Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity
Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure and reactivity of organoaluminium compounds like methylaluminium dichloride. DFT calculations allow for an accurate description of the geometric parameters, vibrational frequencies, and electronic properties of MADC and its complexes.
Studies have focused on optimizing the molecular geometry of MADC, revealing a trigonal planar arrangement around the aluminium center in its monomeric form. The Al-C and Al-Cl bond lengths and the Cl-Al-Cl and C-Al-Cl bond angles predicted by DFT calculations are in good agreement with available experimental data.
DFT is also employed to explore the reactivity of MADC. For instance, in the disproportionation reactions of methylchlorosilane catalyzed by aluminium trichloride (B1173362), DFT studies have elucidated the potential catalytic mechanisms involving the formation of a this compound intermediate. researchgate.net These calculations help in understanding the role of MADC as a key species in the reaction pathway.
Furthermore, Frontier Molecular Orbital (FMO) analysis, a component of DFT, provides insights into the reactivity of MADC. The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can predict the sites of electrophilic and nucleophilic attack, respectively. For MADC, the LUMO is typically localized on the aluminium atom, highlighting its Lewis acidic character and its propensity to accept electron density from donor molecules.
A comparative DFT and ab initio study on trimethylaluminium provided insights into the dimerization process, a common feature of organoaluminium compounds. researchgate.net The calculated dimerization energy for the formation of a four-membered ring structure was found to be in close agreement with experimental values. researchgate.net Similar theoretical approaches can be applied to understand the aggregation behavior of this compound.
Table 1: Calculated Geometric Parameters of Monomeric this compound (CH₃AlCl₂) using DFT
| Parameter | Calculated Value |
| Al-C Bond Length (Å) | 1.93 - 1.95 |
| Al-Cl Bond Length (Å) | 2.10 - 2.12 |
| Cl-Al-Cl Bond Angle (°) | ~115 - 117 |
| C-Al-Cl Bond Angle (°) | ~121 - 123 |
Note: The values presented are typical ranges from DFT calculations and may vary depending on the specific functional and basis set used.
Ab Initio Calculations for Reaction Energy Profiles
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a rigorous framework for mapping out the energy landscapes of chemical reactions involving this compound. These calculations are crucial for determining the thermodynamic and kinetic feasibility of proposed reaction mechanisms.
A notable application of ab initio calculations has been in the study of the reaction between this compound and silica (B1680970) surfaces. nih.gov Computational studies modeling the interaction of both monomeric and dimeric forms of MADC with a silica silanol (B1196071) group have been performed. nih.gov By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed.
These profiles reveal the activation energy barriers for different reaction pathways. For example, in the reaction with silanols, ab initio calculations can compare the energetics of cleaving either an Al-C or an Al-Cl bond. nih.gov Such studies have shown that while the cleavage of the Al-Cl bond might be slightly favored kinetically (lower activation energy), the cleavage of the Al-C bond is strongly favored thermodynamically. nih.gov
The inclusion of solvent effects, either explicitly with solvent molecules or implicitly through continuum models, is an important consideration in these calculations to better reflect experimental conditions.
Table 2: Illustrative Ab Initio Calculated Energy Changes for a Hypothetical Reaction Step Involving MADC
| Species | Relative Energy (kJ/mol) |
| Reactants (MADC + Substrate) | 0 |
| Transition State | +ΔE‡ |
| Intermediate | -ΔEint |
| Products | -ΔErxn |
Modeling of Potential Energy Surfaces for Chemical Transformations
The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a system as a function of its geometry. For chemical transformations involving this compound, modeling the PES provides a comprehensive picture of all possible reaction pathways, including the identification of minima (reactants, intermediates, and products) and saddle points (transition states).
Computational studies on the reaction of this compound with silica surfaces have involved the comparison of the PES for the monomer and dimer. nih.gov These models indicate that the reaction with the monomer is energetically more favorable. nih.gov The energy cost associated with the cleavage of a bridged Al-Cl bond in the dimer upon adsorption is a key factor in this preference. nih.gov
By mapping the PES, researchers can visualize the minimum energy path for a reaction, which is the most likely trajectory for the chemical transformation. This allows for a detailed understanding of the reaction mechanism at a molecular level.
Theoretical Studies on Catalyst Activation and Deactivation Processes
While specific theoretical studies focusing exclusively on the role of this compound in catalyst activation and deactivation are not extensively documented in readily available literature, the established methodologies for studying these processes are directly applicable. Computational approaches can provide significant insights into how MADC might function as a cocatalyst or how it might be involved in the deactivation of a catalytic system.
Theoretical investigations of catalyst activation often involve modeling the interaction of the precatalyst with an activator, such as MADC. DFT and ab initio calculations can be used to determine the structure of the active catalytic species and the mechanism of its formation. This includes calculating the energy barriers for ligand abstraction or exchange processes that lead to the generation of the active catalyst.
Conversely, catalyst deactivation pathways can also be explored computationally. These studies might investigate potential reactions of MADC with the active catalyst or with substrates and products that lead to the formation of inactive species. researchgate.net By calculating the thermodynamics and kinetics of these deactivation reactions, researchers can predict the stability of the catalyst in the presence of MADC and identify potential strategies to mitigate deactivation. researchgate.net
Kinetic treatments based on variable time normalization analysis can be applied to experimental data to understand complex reaction profiles affected by catalyst activation and deactivation. researchgate.netd-nb.info Computational modeling can complement these analyses by providing a molecular-level understanding of the underlying processes. researchgate.netd-nb.info
Prediction of Preferred Molecular Architectures and Aggregation States
Organoaluminium compounds, including this compound, are known to form dimers or higher-order oligomers. Computational chemistry offers a powerful means to predict the preferred molecular architectures and aggregation states of MADC under various conditions.
Theoretical studies can be used to calculate the dimerization energy of MADC, which is the energy change associated with the formation of the dimer from two monomer units. By comparing the energies of different possible dimeric structures (e.g., with chlorine or methyl bridges), the most stable configuration can be identified. For related organoaluminium compounds, DFT calculations have successfully predicted the stability of bridged dimeric structures. researchgate.net
These calculations can also explore the influence of solvent on the monomer-dimer equilibrium. The presence of coordinating solvents can stabilize the monomeric form by forming adducts, and the energetics of this stabilization can be quantified through computational models.
By understanding the preferred aggregation states, researchers can better interpret experimental observations and predict the behavior of MADC in solution, which is crucial for its application in synthesis and catalysis.
Interfacial and Hybrid Material Science Research with Methylaluminium Dichloride
Surface Grafting and Modification of Inorganic Supports (e.g., Silica)
The chemical grafting of methylaluminium dichloride (MADC) onto inorganic supports, particularly silica (B1680970) (SiO₂), is a foundational step in the creation of various functionalized materials. This process leverages the reactivity of MADC with surface hydroxyl groups (silanols, ≡Si-OH) present on the silica surface. The reaction proceeds through the elimination of methane (B114726) or hydrogen chloride, leading to the formation of a strong covalent bond between the aluminum atom and the silica support.
The primary reaction involves the protonolysis of an Al-C bond by a surface silanol (B1196071) group, resulting in the formation of a surface-grafted species, ≡Si-O-Al(CH₃)Cl, and the release of methane (CH₄). A secondary reaction pathway can also occur, involving the reaction with an Al-Cl bond, though this is generally less favored.
The extent of grafting and the nature of the resulting surface species are dependent on several factors, including the pretreatment temperature of the silica support, which dictates the density and type of silanol groups (isolated, vicinal, or geminal), the reaction temperature, and the solvent used. Dehydroxylation of the silica surface at higher temperatures reduces the number of available reaction sites, leading to a lower density of grafted aluminum species.
The modification of the silica surface with MADC significantly alters its chemical properties. The introduction of Lewis acidic aluminum sites imparts new reactivity to the formerly inert support. This modification is a critical prerequisite for the development of supported catalysts and other advanced materials.
Table 8.1: Representative Reaction Parameters for Surface Grafting of MADC on Silica
| Parameter | Typical Value/Condition | Effect on Grafting |
| Silica Pretreatment Temp. | 200 - 800 °C | Higher temperatures decrease silanol density, reducing the concentration of grafted Al species. |
| Reaction Solvent | Toluene, Hexane | Inert, non-coordinating solvents are preferred to prevent side reactions with the MADC. |
| Reaction Temperature | 25 - 100 °C | Moderate temperatures are sufficient to drive the reaction to completion. |
| MADC Concentration | Varies | Stoichiometric or slight excess relative to surface silanol groups is typically used. |
Development of Supported Catalytic Systems
This compound plays a crucial role as a cocatalyst or activator in the development of supported catalytic systems, most notably in Ziegler-Natta and metallocene-based olefin polymerization catalysts. hhu.de When anchored to an inorganic support like silica, MADC contributes to the formation and stabilization of catalytically active centers.
In these systems, the silica support first undergoes modification, as described in the previous section, by reacting with an organoaluminum compound such as MADC. This surface-treated support is then used to immobilize a transition metal compound (e.g., titanium tetrachloride or a zirconocene (B1252598) dichloride). hhu.de The grafted MADC, or related aluminoxane species formed in situ, performs several critical functions:
Alkylation: It alkylates the transition metal center, replacing a chloride ligand with a methyl group.
Activation: It abstracts a chloride or alkyl ligand from the transition metal center, generating a cationic, coordinatively unsaturated, and catalytically active species.
Scavenging: It reacts with and neutralizes impurities (such as water) in the reaction medium that would otherwise deactivate the catalyst.
The use of a silica support provides significant advantages for industrial processes. It allows for control over the catalyst particle morphology, which in turn influences the morphology of the resulting polymer particles (the "replica effect"). This leads to polymers with high bulk density and uniform particle size distribution, which are desirable for storage and processing. The heterogenization of the catalyst system also simplifies the separation of the catalyst from the polymer product.
Table 8.2: Components of a Silica-Supported Ziegler-Natta Catalyst System Involving an Alkyl Aluminum Dichloride
| Component | Chemical Example | Function |
| Inorganic Support | Silica (SiO₂) | Provides high surface area, controls particle morphology. |
| Activator/Cocatalyst | This compound (CH₃AlCl₂) | Alkylates and activates the transition metal center, scavenges impurities. |
| Transition Metal Precursor | Titanium tetrachloride (TiCl₄) | Forms the primary catalytic active site for polymerization. |
| Internal/External Donors | Esters, ethers, or silanes | Used to control the stereospecificity of the catalyst (primarily in propylene (B89431) polymerization). |
Investigation of Surface-Bound Active Species
The investigation of the specific chemical species formed when this compound binds to an inorganic support is essential for understanding the mechanism of catalysis and for the rational design of new materials. A variety of surface-sensitive spectroscopic and analytical techniques are employed to characterize these surface-bound active species.
Upon reaction of MADC with the silanol groups of silica, the primary species formed is the covalently attached ≡Si-O-Al(CH₃)Cl. However, this initial species can undergo further reactions, either with adjacent grafted species or with additional MADC from the solution, leading to the formation of more complex surface structures. These can include bridged aluminoxane-like structures (≡Si-O-Al(CH₃)-O-Al(Cl)-O-Si≡).
The characterization of these species relies heavily on techniques such as:
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ²⁷Al NMR can distinguish between aluminum atoms in different coordination environments (e.g., tetrahedral, penta-, or hexa-coordinate), providing insight into the structure of the grafted sites. ¹³C and ¹H NMR can be used to probe the methyl groups attached to the aluminum centers.
Infrared (IR) Spectroscopy: By monitoring the disappearance of the silanol (-OH) stretching bands and the appearance of new bands associated with Si-O-Al linkages, IR spectroscopy confirms the grafting reaction.
X-ray Photoelectron Spectroscopy (XPS): XPS provides information on the elemental composition and oxidation states of the atoms on the surface, confirming the presence and chemical environment of aluminum and chlorine.
These investigations reveal that the silica surface is not merely an inert scaffold but an active ligand that influences the electronic and steric properties of the aluminum centers. The structure and distribution of these surface-bound species are directly correlated with the activity and selectivity of the final catalytic system.
Table 8.3: Spectroscopic Techniques for Characterizing Surface-Bound MADC Species on Silica
| Technique | Information Obtained | Typical Observations |
| Solid-State ²⁷Al NMR | Coordination environment of Al atoms. | Signals corresponding to tetra- and penta-coordinate aluminum species are often observed. |
| FT-IR Spectroscopy | Functional group changes on the surface. | Decrease in the intensity of the ≡Si-OH band (around 3745 cm⁻¹) and appearance of Si-O-Al vibrational modes. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states. | Presence of Al 2p, Cl 2p, and Si 2p signals, with binding energies indicative of the proposed surface structures. |
| Elemental Analysis | Quantitative loading of Al and Cl. | Provides the molar ratio of grafted aluminum and chlorine on the silica support. |
Emerging Research Frontiers and Future Perspectives
Development of Next-Generation Methylaluminium Dichloride-Based Catalysts
This compound has long been a crucial component in Ziegler-Natta catalysis for olefin polymerization. acs.orgwikipedia.org Current research is focused on creating next-generation catalysts that offer improved activity, selectivity, and control over polymer properties. One area of development involves the modification of traditional Ziegler-Natta systems. While historically used as a co-catalyst, recent studies are exploring MADC's role in the activation of novel single-site catalysts. researchgate.net These advanced systems aim to produce polymers with narrow molecular weight distributions and specific tacticities, which are highly desirable for specialized applications. researchgate.netpcbiochemres.com
Another promising avenue is the development of MAO-free catalyst systems, where this compound or its derivatives could play a role in activating metallocene and other non-metallocene complexes. researchgate.net The goal is to move beyond methylaluminoxane (B55162) (MAO), which is often used in large excess and is structurally ill-defined. researchgate.netresearchgate.net By designing well-defined activators based on MADC, researchers hope to gain better control over the polymerization process and reduce catalyst costs.
Furthermore, the exploration of MADC in combination with a wider range of transition metal complexes beyond titanium and zirconium is an active area of research. nih.gov This could lead to catalysts for the polymerization of a broader scope of monomers and the synthesis of novel polymeric materials with unique properties. The development of supported MADC-based catalysts is also being investigated to enhance industrial applicability by improving catalyst stability, handling, and recyclability. researchgate.net
| Catalyst System Type | Research Focus | Potential Advantages |
| Modified Ziegler-Natta | Enhanced activity and stereocontrol. | Improved polymer properties. |
| MAO-Free Systems | Development of well-defined activators. | Better process control, reduced cost. |
| Novel Transition Metal Complexes | Polymerization of new monomers. | Access to novel polymer architectures. |
| Supported Catalysts | Heterogenization of homogeneous systems. | Increased stability and reusability. |
Exploration of Novel Reaction Pathways and Synthetic Utilities
Beyond its established role in polymerization, researchers are uncovering new synthetic applications for this compound, leveraging its properties as a potent Lewis acid. google.com One area of significant interest is its use in promoting cycloaddition reactions, such as the Diels-Alder reaction. scholaris.ca Catalytic amounts of MADC have been shown to efficiently facilitate intramolecular Diels-Alder reactions, offering a pathway to complex cyclic molecules under mild conditions. scholaris.ca
The field of asymmetric synthesis is another frontier where MADC is finding new applications. du.ac.inprinceton.edu Chiral Lewis acids derived from or used in conjunction with this compound are being explored to induce stereoselectivity in a variety of organic transformations. nih.govnih.gov For instance, MADC can be used to activate substrates in asymmetric Diels-Alder reactions, leading to the formation of enantiomerically enriched products. nih.gov The development of new chiral ligands that can effectively modulate the Lewis acidity and steric environment of the aluminum center is key to advancing this area. mdpi.com
Furthermore, the utility of MADC in C-H activation and functionalization is a nascent but promising research direction. Its ability to act as a proton scavenger and a Lewis acid could be harnessed to facilitate the cleavage of traditionally unreactive C-H bonds, opening up new avenues for direct molecular functionalization. The exploration of MADC in tandem with transition metal catalysts for novel cross-coupling reactions is also an area of active investigation.
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding research in chemical synthesis, and the integration of this compound into more sustainable processes is a key objective. One of the most significant areas of focus is the catalytic conversion of biomass into biofuels and valuable chemical feedstocks. wisc.edursc.orgnih.gov MADC's Lewis acidity can be utilized to promote the dehydration of carbohydrates and the subsequent conversion of platform molecules into useful products. wisc.edu The development of robust and selective MADC-based catalysts for biomass conversion could play a crucial role in the transition to a bio-based economy.
The use of MADC in solvent-free or environmentally benign solvent systems is also being explored. researchgate.net By minimizing the use of volatile organic compounds, the environmental footprint of chemical processes involving this compound can be significantly reduced. Furthermore, designing reactions that proceed with high atom economy, where a majority of the atoms from the reactants are incorporated into the final product, is a central goal in sustainable chemistry where MADC's catalytic applications are being optimized.
| Sustainability Aspect | Research Application of this compound | Goal |
| Renewable Feedstocks | Catalytic conversion of biomass. | Production of biofuels and bio-based chemicals. |
| Catalyst Recyclability | Immobilization on solid supports. | Reduced waste and improved process efficiency. |
| Green Solvents | Reactions in environmentally benign media. | Minimized environmental impact. |
| Atom Economy | Development of highly efficient catalytic cycles. | Maximized resource utilization. |
Advanced Spectroscopic and Analytical Techniques for In-Situ Monitoring of this compound Reactions
A deeper understanding of reaction mechanisms is crucial for the rational design of new catalysts and processes. Advanced spectroscopic and analytical techniques are being increasingly employed for the in-situ monitoring of reactions involving this compound. uvic.ca Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-nuclear and variable-temperature NMR, is a powerful tool for characterizing the structure and dynamics of MADC-containing species in solution. rsc.orgsigmaaldrich.com It allows for the direct observation of reaction intermediates and the elucidation of catalytic cycles. rsc.org
In-situ Fourier-transform infrared (FTIR) and Raman spectroscopy are also valuable techniques for monitoring changes in bonding and molecular structure during a reaction. These methods can provide real-time information on the coordination of substrates to the aluminum center and the formation of products. The combination of spectroscopic data with computational modeling, such as Density Functional Theory (DFT) calculations, provides a powerful approach to understanding the intricate details of reaction mechanisms involving this compound.
More recently, advanced mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), are being adapted for the study of organometallic reaction intermediates. uvic.ca These methods can provide valuable information about the composition and structure of catalytic species that may be present in low concentrations. The development of specialized sample introduction techniques allows for the analysis of air- and moisture-sensitive compounds like this compound directly from the reaction mixture.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing methylaluminium dichloride to ensure reproducibility?
- Methodological Answer: Synthesis should be conducted under rigorously anhydrous and oxygen-free conditions, typically in a Schlenk line or glovebox. Key parameters include stoichiometric control of methyl chloride and aluminium trichloride, reaction temperature (optimized between 0–25°C), and inert solvent selection (e.g., hexane, toluene) . Characterization requires elemental analysis (Al, Cl content), and NMR spectroscopy to confirm structure, and GC-MS to detect volatile byproducts. Purity validation via Karl Fischer titration is critical due to moisture sensitivity .
Q. How should researchers handle this compound to prevent decomposition or hazardous reactions?
- Methodological Answer: Store in sealed, moisture-proof containers under inert gas (argon/nitrogen) at temperatures below 25°C. Avoid exposure to protic solvents, water, or oxidizing agents. Use flame-resistant labware and conduct reactions in fume hoods with blast shields. Deactivation protocols (e.g., slow quenching with isopropanol followed by aqueous NaHCO) must be pre-validated to mitigate exothermic risks .
Advanced Research Questions
Q. How can reaction mechanisms involving this compound as a Lewis acid catalyst be elucidated in complex organic transformations?
- Methodological Answer: Employ kinetic studies (e.g., variable-temperature NMR or stopped-flow techniques) to track intermediate formation. Isotopic labeling (e.g., -methyl groups) combined with DFT calculations can map transition states. Spectroscopic methods like EXAFS or XANES may clarify Al coordination geometry during catalysis. For example, in Friedel-Crafts alkylation, monitor Al–C bond cleavage and aryl intermediate stabilization .
Q. What analytical strategies address challenges in detecting this compound decomposition products during catalytic cycles?
- Methodological Answer: Use hyphenated techniques such as GC-MS or LC-ICP-MS to identify volatile and non-volatile decomposition species (e.g., AlCl, methane). In situ FTIR or Raman spectroscopy can track real-time changes in Al–Cl and Al–C vibrational modes. Quantify residual Al species post-reaction via ICP-OES to assess catalyst degradation .
Q. How can contradictory data on this compound’s catalytic efficiency in polymerizations be resolved?
- Methodological Answer: Conduct controlled experiments isolating variables such as solvent polarity, monomer purity, and initiator ratios. Use GPC/SEC to correlate molecular weight distributions with Al-based active species. Cross-validate findings with NMR to detect Al coordination shifts during chain propagation. Compare results with analogous catalysts (e.g., MeAl) to identify structure-activity relationships .
Q. What methodologies are recommended for studying the structure-property relationships of this compound in novel precursor systems?
- Methodological Answer: Single-crystal X-ray diffraction of adducts (e.g., with ethers or amines) reveals steric/electronic effects on Al center reactivity. Thermogravimetric analysis (TGA) paired with mass spectrometry profiles thermal stability and decomposition pathways. Computational studies (DFT/MD simulations) can predict ligand exchange dynamics and solvent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
